molecular formula C18H22N2O10 B12322265 4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside

Cat. No.: B12322265
M. Wt: 426.4 g/mol
InChI Key: JUHIIFBVHGQNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is a synthetic compound used primarily in proteomics research. It is known for its role in the study of glycosidase enzymes, which are crucial in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically uses sodium acetate in acetonitrile at 25°C with a pH of 5 over 168 hours .

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The acetyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts.

    Substitution: Reagents such as sodium methoxide can be used to remove acetyl groups.

Major Products

    Reduction: Produces 4-aminophenyl derivatives.

    Substitution: Results in deacetylated glucopyranoside derivatives.

Scientific Research Applications

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is widely used in:

Mechanism of Action

The compound acts as a substrate for glycosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
  • 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Uniqueness

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is unique due to its specific acetylation pattern, which affects its reactivity and suitability as a substrate for certain glycosidases .

Properties

Molecular Formula

C18H22N2O10

Molecular Weight

426.4 g/mol

IUPAC Name

[5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)

InChI Key

JUHIIFBVHGQNAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C

Origin of Product

United States

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